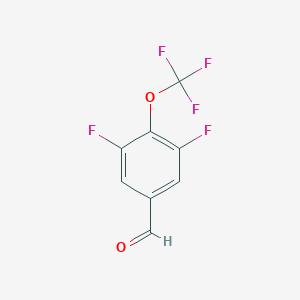

3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O2/c9-5-1-4(3-14)2-6(10)7(5)15-8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLQYXFFOVOCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OC(F)(F)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Formylation Using Dichloromethyl Methyl Ether (DCME)

In a representative procedure, 3,5-difluoro-4-(trifluoromethoxy)benzene reacts with DCME in dichloromethane (CH₂Cl₂) under catalysis by AlCl₃. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid activates DCME to generate a reactive formylating agent. After stirring at room temperature for 2–6 hours, the crude product is purified by distillation or recrystallization.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 20–25°C |

| Reaction Time | 2–6 hours |

| Yield | 40–57% (isolated) |

The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, necessitating vigorous conditions. Competing side reactions, such as over-formylation or isomerization, are mitigated by controlled reagent addition.

Stepwise Synthesis via Bromination and Substitution

Multi-step routes involving bromination and nucleophilic substitution offer an alternative pathway, particularly for substrates sensitive to direct formylation.

Bromination of m-Trifluoromethyl Fluorobenzene

In a patented method, bromination of m-trifluoromethyl fluorobenzene using dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid introduces a bromine atom at the para position relative to the fluorine substituent. The reaction occurs under reflux (100–110°C) for 5–7 hours, yielding 4-bromo-3,5-difluorobenzene as a key intermediate.

Trifluoromethoxy Group Introduction

The bromine atom is displaced via nucleophilic substitution using a trifluoromethoxide source. Copper(I) cyanide (CuCN) in quinoline facilitates this step at 120–150°C, replacing bromine with the trifluoromethoxy group.

Final Formylation

The intermediate 3,5-difluoro-4-(trifluoromethoxy)benzene undergoes formylation using DCME/AlCl₃, as described in Section 2.1. This three-step sequence achieves a total yield of 73–75%, with the final product purity exceeding 99% after toluene recrystallization.

Catalytic System Optimization

Alternative Lewis Acids

Iron(III) chloride (FeCl₃) has been explored as a less corrosive alternative to AlCl₃. In comparative studies, FeCl₃ achieves comparable yields (45–50%) but requires longer reaction times (8–12 hours).

Solvent Effects

Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing the electrophilic intermediate. However, CH₂Cl₂ remains preferred for its low cost and ease of removal.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

Oxidation: 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid.

Reduction: 3,5-Difluoro-4-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Recent studies have shown that compounds synthesized from 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde exhibit notable antibacterial properties. For instance, the synthesis of aldimines from this compound revealed strong in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of fluorine atoms was found to enhance the lipophilicity and electron-withdrawing character, which contribute to the compound's effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus .

Mechanism of Action

The antibacterial mechanism involves the inhibition of essential bacterial enzymes such as ecKAS III (enoyl-acyl carrier protein reductase), crucial for fatty acid synthesis . The electron-withdrawing nature of the fluorinated groups enhances binding affinity to the active site of these enzymes, leading to a significant reduction in bacterial growth.

Synthesis of Fluorinated Compounds

This compound serves as an important precursor in the synthesis of various fluorinated organic compounds. Its reactivity allows for transformations that introduce multiple functional groups into molecular frameworks:

- Fluorination Reactions : The compound can be used as a substrate for electrophilic fluorination reactions, enabling the introduction of additional fluorine atoms into target molecules .

- Building Block for Complex Molecules : It is utilized in the synthesis of more complex structures such as fluorinated imines and hydrazones, which have been studied for their potential biological activities .

Material Sciences

In material sciences, this compound is explored for its potential applications in developing advanced materials with unique properties:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance due to the strong C-F bonds.

- Fluorinated Polymers : Its derivatives are being investigated for use in fluorinated polymers that exhibit low surface energy and high hydrophobicity, making them suitable for coatings and other applications where water repellency is desired.

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Substituent Variations in Fluorinated Benzaldehydes

The table below compares 3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde with analogous compounds, highlighting structural and functional differences:

Biological Activity

3,5-Difluoro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde notable for its unique fluorinated structure, which includes two fluorine atoms and a trifluoromethoxy group. This compound is primarily recognized for its potential biological activity and applications in organic synthesis, particularly in pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H3F5O2

- Molecular Weight : 224.10 g/mol

- Functional Groups : Aldehyde, trifluoromethoxy, and difluoro substituents.

The presence of these groups significantly influences the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity may lead to a range of biological effects, including modulation of enzyme activity and interaction with receptors.

Antimicrobial Activity

Research has indicated that compounds containing fluorinated groups often exhibit enhanced antimicrobial properties. A study evaluating the antibacterial activity of various fluorinated benzaldehydes found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells through oxidative stress mechanisms. The trifluoromethoxy group appears to enhance the compound's lipophilicity, facilitating cellular uptake and increasing its cytotoxic potential .

Case Studies

- Antibacterial Activity :

- Cytotoxic Effects :

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains two fluorine atoms and a trifluoromethoxy group | Significant antibacterial and cytotoxic activity |

| 3,5-Difluorobenzaldehyde | Lacks trifluoromethoxy group | Lower reactivity and biological activity |

| 4-(Trifluoromethoxy)benzaldehyde | Lacks additional fluorine atoms | Reduced antimicrobial properties |

This table illustrates how the unique structure of this compound contributes to its enhanced biological activities compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for 3,5-difluoro-4-(trifluoromethoxy)benzaldehyde?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing substituted benzaldehydes with nucleophiles (e.g., amines or triazoles) in ethanol or THF, using glacial acetic acid as a catalyst. For example, substituted benzaldehydes react with triazole derivatives under reflux for 4–6 hours, followed by solvent evaporation and filtration to isolate the product . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How should this compound be stored to ensure stability?

Store at 2–8°C under inert atmosphere (e.g., argon) to prevent degradation of the aldehyde group and trifluoromethoxy substituent. Avoid exposure to moisture or strong acids/bases, which may hydrolyze the trifluoromethoxy group .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

- NMR (1H, 19F, 13C): To resolve fluorine-coupled splitting patterns and confirm substituent positions.

- FT-IR : Identify characteristic aldehyde C=O stretch (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns due to fluorine/trifluoromethoxy groups.

- HPLC : Assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and trifluoromethoxy groups influence reactivity in cross-coupling reactions?

The 3,5-difluoro and 4-trifluoromethoxy groups enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., Grignard reactions). However, steric hindrance from the trifluoromethoxy group may slow reactions requiring planar transition states (e.g., Suzuki-Miyaura couplings). Computational studies (DFT) are recommended to map electronic effects .

Q. What strategies mitigate low yields in derivatization reactions involving this benzaldehyde?

- Catalyst Screening : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl coupling reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.

- Temperature Control : Reactions requiring deprotection (e.g., aldehyde oxidation) should be conducted below 0°C to avoid side-product formation .

Q. How can contradictory data on biological activity be resolved?

Discrepancies in antimicrobial or enzyme inhibition assays may arise from differences in:

- Test Organisms : Gram-negative vs. Gram-positive bacteria (e.g., membrane permeability variations).

- Compound Purity : Trace impurities (e.g., residual acetic acid from synthesis) can skew results. Validate purity via HPLC and repeat assays with rigorously purified batches .

Q. What computational tools are effective for studying this compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina) : Model binding to enzymes (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID: Available upon synthesis).

- MD Simulations (GROMACS) : Simulate membrane penetration dynamics, leveraging the lipophilicity imparted by fluorine groups .

Methodological Considerations

Q. Table 1: Reaction Optimization Parameters

| Parameter | Recommended Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C (reflux) | ↑ Yield ≤70% |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | ↓ Side Products |

| Solvent | Ethanol/THF (1:1) | ↑ Solubility |

| Reaction Time | 4–6 hours | Plateau after 6h |

Q. Table 2: Key Spectral Data

| Technique | Expected Signals |

|---|---|

| 1H NMR (CDCl₃) | Aldehyde proton: δ 10.2–10.5 ppm (s) |

| 19F NMR | CF3O: δ -58 to -60 ppm; Ar-F: δ -110 ppm |

| IR | C=O: 1695 cm⁻¹; C-F: 1250 cm⁻¹ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.